molecular formula C11H24O4 B054473 1,1,3,3-Tetraethoxypropane CAS No. 122-31-6

1,1,3,3-Tetraethoxypropane

Cat. No.: B054473
CAS No.: 122-31-6
M. Wt: 220.31 g/mol
InChI Key: KVJHGPAAOUGYJX-UHFFFAOYSA-N
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Description

Tetraethoxypropane, also known as 1,1,3,3-tetraethoxypropane, is an organic compound with the molecular formula C₁₁H₂₄O₄. It is a derivative of malondialdehyde and is commonly used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis .

Scientific Research Applications

Tetraethoxypropane has a wide range of applications in scientific research, including:

Safety and Hazards

Containers of TEP can burst violently or explode when heated, due to excessive pressure build-up . It is a flammable liquid and vapor . Vapors may be ignited by a spark, a hot surface, or an ember, and may form explosive mixtures with air .

Future Directions

TEP’s broad scientific research applications encompass organic synthesis, polymer science, and analytical chemistry . It contributes to pharmaceutical manufacturing and serves as a precursor for synthesizing polymers and other materials . Its versatility extends to being a reagent for compound synthesis and a solvent for chromatography, spectroscopy, and other analytical techniques . Notably, TEP acts as a weak Lewis acid, forming complexes with Lewis bases like amines and phosphines . It also exhibits complexation with metal ions such as nickel, cobalt, and iron . These TEP complexes find utility in catalyzing diverse organic reactions, including oxidation and reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethoxypropane can be synthesized through the reaction of malondialdehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, tetraethoxypropane is produced using similar methods but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Tetraethoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Tetramethoxypropane: Another derivative of malondialdehyde with methoxy groups instead of ethoxy groups.

    Malondialdehyde bis(dimethyl acetal): A similar compound with dimethyl acetal groups.

Uniqueness

Tetraethoxypropane is unique due to its ethoxy groups, which provide different reactivity and stability compared to its methoxy and dimethyl acetal counterparts. This makes it a valuable reagent in specific chemical reactions and applications where these properties are advantageous .

Properties

IUPAC Name

1,1,3,3-tetraethoxypropane
Source PubChem
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InChI

InChI=1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KVJHGPAAOUGYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4
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DSSTOX Substance ID

DTXSID70153456
Record name 1,1,3,3-Tetraethoxypropane
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Molecular Weight

220.31 g/mol
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Physical Description

Clear liquid; [Aldrich MSDS]
Record name 1,1,3,3-Tetraethoxypropane
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CAS No.

122-31-6
Record name 1,1,3,3-Tetraethoxypropane
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Record name 1,1,3,3-Tetraethoxypropane
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Record name Tetraethoxypropane
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Record name 1,1,3,3-Tetraethoxypropane
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Record name 1,1,3,3-tetraethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetraethoxypropane?

A1: Tetraethoxypropane has the molecular formula C11H24O4 and a molecular weight of 220.31 g/mol.

Q2: Does tetraethoxypropane have characteristic spectroscopic data?

A2: While the provided articles do not delve into detailed spectroscopic characterization of TEP, its hydrolysis product, MDA, is commonly analyzed using spectrophotometry. The MDA-thiobarbituric acid (TBA) adduct exhibits an absorbance maximum at 532 nm. []

Q3: Is tetraethoxypropane stable under standard storage conditions?

A3: Research indicates that radiolabeled tetraethoxypropane, when stored as degassed benzene solutions, exhibits long-term stability. []

Q4: How is tetraethoxypropane used to generate malondialdehyde?

A5: Malondialdehyde is generated from tetraethoxypropane through acidic hydrolysis. [, , , , , , , ]

Q5: What is the typical yield of malondialdehyde from tetraethoxypropane hydrolysis?

A6: Under standard hydrolysis conditions, the yield of malondialdehyde from tetraethoxypropane is approximately 25%. []

Q6: Are there any side products formed during the hydrolysis of tetraethoxypropane?

A7: Yes, the hydrolysis of tetraethoxypropane can generate mutagenic side products like β-ethoxyacrolein. These side products might lead to an overestimation of MDA's mutagenicity and carcinogenicity. []

Q7: How is tetraethoxypropane utilized in lipid peroxidation studies?

A8: Tetraethoxypropane serves as a standard for quantifying MDA, a marker of lipid peroxidation, using techniques like the thiobarbituric acid reactive substances (TBARS) assay. [, , , , , , , ]

Q8: What are the limitations of using tetraethoxypropane as a standard in the TBARS assay?

A9: While commonly used, TEP's reaction with TBA is not entirely specific to MDA. Other aldehydes in biological samples can also react with TBA, leading to potential overestimations of MDA levels. [, , ]

Q9: Can you elaborate on the challenges associated with measuring lipid peroxidation products and how TEP contributes to addressing them?

A10: Measuring lipid peroxidation products like MDA can be challenging due to their instability and low concentrations in biological samples. TEP offers a stable and readily hydrolyzable source of MDA, enabling researchers to generate standard curves for accurate quantification. [, , ]

Q10: How does hydrogen peroxide (H2O2) interact with the TBARS assay and what implications does this have for interpreting results?

A11: Research suggests that H2O2 can interfere with the TBARS assay, potentially leading to inaccurate lipid peroxidation measurements. This interference highlights the importance of carefully controlling H2O2 levels in experimental setups using the TBARS assay. [, ]

Q11: Beyond its role in MDA generation, does tetraethoxypropane find use in organic synthesis?

A12: Yes, tetraethoxypropane serves as a reagent in various organic synthesis reactions. For instance, it can be used in the synthesis of isoxazole, 3-ethoxyacrylonitrile, and 3,3-diethoxypropionitrile. [] It is also used in the synthesis of 5-alkylsalicylates, 5-alkyl-2-hydroxy-acetophenones, and 5-alkyl-2-hydroxy-benzophenones via [3 + 3] cyclization reactions. [, ]

Q12: What safety precautions should be taken when handling tetraethoxypropane?

A12: While the provided articles do not detail specific hazards, it's crucial to consult and adhere to the safety data sheet (SDS) of tetraethoxypropane. General laboratory safety practices, such as wearing appropriate personal protective equipment, should be followed.

Q13: Are there any alternative compounds to tetraethoxypropane for generating malondialdehyde?

A14: While tetraethoxypropane is widely used, researchers continue to explore alternative methods for generating MDA. These include synthesizing MDA directly or utilizing other precursors with potentially fewer side reactions. []

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